molecular formula C8H16NO9P B053027 N-acetyl-alpha-D-glucosamine 1-phosphate CAS No. 119185-08-9

N-acetyl-alpha-D-glucosamine 1-phosphate

Cat. No.: B053027
CAS No.: 119185-08-9
M. Wt: 301.19 g/mol
InChI Key: FZLJPEPAYPUMMR-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc 1-P) is a phosphorylated amino sugar derivative with the molecular formula C₈H₁₆NO₉P and a molecular weight of 301.19 g/mol . It is a critical intermediate in the hexosamine biosynthesis pathway (HBP), which channels 2–5% of cellular glucose into the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a nucleotide sugar essential for protein glycosylation, cell signaling, and bacterial peptidoglycan synthesis . Structurally, GlcNAc 1-P features a phosphate group at the C1 position of the glucosamine backbone, distinguishing it from isomers like GlcNAc 6-phosphate .

GlcNAc 1-P is implicated in lysine metabolism, inflammatory responses, and liver pathophysiology. Elevated levels of GlcNAc 1-P correlate with pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS/D-gal-induced liver failure models, while its downregulation via fecal microbiota transplantation (FMT) alleviates hepatic inflammation . Additionally, it is a substrate for bacterial enzymes like GlmU, which catalyzes UDP-GlcNAc synthesis in peptidoglycan biosynthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119185-08-9

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

FZLJPEPAYPUMMR-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Synonyms

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Metabolism

N-Acetyl-alpha-D-glucosamine 1-phosphate is primarily involved in the metabolism of glycoproteins and glycolipids. It serves as a substrate for various enzymes, including N-acetyl-D-glucosamine kinase (NAGK), which catalyzes its phosphorylation. This phosphorylation is essential for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of the extracellular matrix and play vital roles in cell signaling and structural integrity.

Key Metabolic Pathways

  • N-Glycan Metabolism : GlcNAc-1-P is involved in the degradation and synthesis of N-glycans. Research indicates that certain gut bacteria utilize GlcNAc-1-P in their metabolic pathways, facilitating energy extraction from complex carbohydrates .
  • Capsule Biosynthesis : In Neisseria meningitidis, GlcNAc-1-P is a precursor for the biosynthesis of polysaccharide capsules, which are crucial for bacterial virulence . The genetic basis for this biosynthesis has been characterized, revealing specific genes essential for capsule expression.

Cancer Treatment

Recent studies have demonstrated that GlcNAc-1-P exhibits anti-cancer properties by modulating cellular signaling pathways. It has been shown to inhibit certain kinases involved in cancer progression, thereby reducing tumor growth and metastasis . The compound's ability to interfere with glycosylation processes further supports its potential as an anti-cancer agent.

Inflammation and Neurological Disorders

GlcNAc-1-P has also been studied for its effects on inflammation and neurodegenerative diseases. Its biochemical activity suggests that it may help regulate inflammatory responses by modulating cytokine production. Additionally, its role in neuronal health indicates potential applications in treating conditions such as Alzheimer's disease .

Case Study 1: Bacterial Metabolism

A study on Bacteroides thetaiotaomicron revealed that this bacterium utilizes GlcNAc-1-P through a unique phosphorylase-dependent pathway for energy production. This metabolic adaptation highlights the importance of GlcNAc-1-P in gut microbiota functionality and its potential impact on human health .

Case Study 2: Capsule Biosynthesis in Bacteria

Research into the capsule biosynthesis of Neisseria meningitidis serogroup X identified GlcNAc-1-P as a key intermediate. The genetic analysis showed that specific genes related to GlcNAc-1-P metabolism are crucial for the bacterium's virulence, suggesting that targeting this pathway could lead to novel therapeutic strategies against meningococcal infections .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits cancer cell signaling pathways; potential anti-tumor effects
Inflammation RegulationModulates cytokine production; potential use in inflammatory diseases
Bacterial MetabolismKey substrate in metabolic pathways of gut bacteria; energy extraction
Capsule BiosynthesisEssential for polysaccharide capsule formation in pathogenic bacteria
Neurological DisordersPotential role in neuronal health; implications for Alzheimer's treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and metabolic distinctions between GlcNAc 1-P and related compounds:

Compound Name Molecular Formula Phosphate Position Key Metabolic Role(s) Pathway Association(s) Biological Implications
N-Acetyl-alpha-D-glucosamine 1-phosphate C₈H₁₆NO₉P C1 Intermediate in HBP; precursor for UDP-GlcNAc Amino sugar metabolism, glycan biosynthesis Pro-inflammatory signaling
N-Acetyl-D-glucosamine 6-phosphate C₈H₁₆NO₉P C6 Converted to GlcNAc 1-P by GNPNAT1 in HBP UDP-GlcNAc biosynthesis Substrate for GNPNAT1
L-Fucose 1-phosphate C₆H₁₁O₈P C1 Guanosine diphosphate metabolism; carbohydrate ester synthesis Nucleotide sugar metabolism Flavor development in pork
D-Glucose 1-phosphate C₆H₁₁O₈P C1 Glycogen/starch synthesis via ADP-glucose Glycolysis, starch metabolism Energy storage in plants/bacteria
UDP-N-acetyl-alpha-D-glucosamine C₁₇H₂₇N₃O₁₇P₂ N/A Final HBP product; donor for glycosylation Protein glycosylation Immune response modulation

Metabolic Pathway Specificity

  • GlcNAc 1-P vs. GlcNAc 6-P: GlcNAc 6-P is acetylated by GNPNAT1 to form GlcNAc 1-P, a rate-limiting step in UDP-GlcNAc biosynthesis . This positional isomerism directs substrate specificity in HBP enzymes .
  • GlcNAc 1-P vs. L-Fucose 1-P: L-Fucose 1-P participates in guanosine diphosphate metabolism, influencing flavor compounds in meat , whereas GlcNAc 1-P is linked to inflammatory signaling .
  • GlcNAc 1-P vs. D-Glucose 1-P :

    • D-Glucose 1-P is a precursor for ADP-glucose in starch/glycogen synthesis , while GlcNAc 1-P feeds into glycosylation and bacterial cell wall pathways .

Enzymatic and Regulatory Differences

  • Inhibition and Activation :
    • GlcNAc 1-P levels are modulated by FMT in liver models, restoring lysine degradation and reducing inflammation . In contrast, D-glucose 1-phosphate is regulated by glycolytic enzymes like phosphoglucomutase .

Research Findings and Data Tables

Table 1: Key Metabolomic Changes Involving GlcNAc 1-P in Liver Studies

Model System GlcNAc 1-P Level Associated Pathway Outcome Reference
LPS/D-gal-induced mice ↑↑ Lysine degradation Enhanced pro-inflammatory cytokines
FMT-treated mice ↓↓ Hexosamine biosynthesis Reduced liver inflammation
ME-induced hepatotoxicity ↑↑ Amino acid metabolism Gut microbiota dysbiosis

Table 2: Commercial Variants of GlcNAc 1-P and Derivatives

Product Name CAS Number Purity Application Supplier
N-Acetyl-α-D-glucosamine 1-phosphate disodium 31281-59-1 ≥95% (TLC) Enzyme assays, metabolic studies Multiple vendors
¹⁵N-labeled GlcNAc 1-phosphate 905488 ≥98% (CP) Isotopic tracing, NMR studies Specialty suppliers
UDP-N-acetyl-alpha-D-glucosamine 901851-43-2 ≥95% Glycosylation research Avanti Polar Lipids

Preparation Methods

Phosphorylation of Tetraacetyl-D-N-Acetylglucosamine

The foundational chemical synthesis of GlcNAc-1-P involves phosphorylation of tetraacetyl-D-N-acetylglucosamine using crystalline phosphoric acid. This method, detailed in, achieves an 80% yield by first generating N-acetyl-D-glucosamine-α-1-phosphate through a two-step process:

  • Phosphorylation : Tetraacetyl-D-N-acetylglucosamine reacts with crystalline phosphoric acid under anhydrous conditions to form the phosphorylated intermediate.

  • Deacetylation : The intermediate is treated with anhydrous hydrazine and hydrazine sulfate, selectively removing acetyl groups while preserving the phosphate moiety.

A critical advantage of this route is its compatibility with isotopic labeling. For instance, demonstrates the incorporation of [¹⁴C]acetate during N-acetylation, enabling high-specific-activity radiolabeled products for tracer studies. The final purification via ion-exchange chromatography ensures >95% purity, validated by paper chromatography and enzymatic assays.

Halide-Free Glucosamine Base Acylation

A patent by outlines a scalable method starting from glucosamine hydrochloride, which is converted to a halide-free glucosamine base using lithium hydroxide in methanol. Key steps include:

  • Base Formation : Glucosamine hydrochloride reacts with lithium hydroxide, forming an insoluble glucosamine base that is filtered and washed to remove lithium chloride byproducts.

  • Acylation : The halide-free base is acetylated with acetic anhydride in methanol at 5°C, yielding GlcNAc-1-P with 99% purity (HPLC).

This method emphasizes solvent selection (branched-chain alcohols like isopropanol) to enhance crystallinity and minimize side reactions. The final product exhibits a melting point of 201–202°C and specific rotation [α]D = 39–43°, consistent with α-configuration.

Enzymatic and Chemoenzymatic Strategies

UDP-N-Acetylhexosamine Pyrophosphorylase-Mediated Synthesis

Enzymatic approaches leverage UDP-N-acetylhexosamine pyrophosphorylase to catalyze the reversible conversion of GlcNAc-1-P and UTP into UDP-GlcNAc. As reported in, this enzyme is employed in the final step of a chemoenzymatic synthesis:

  • Chemical Preparation of GlcNAc-1-P : The phosphorylated intermediate from Section 1.1 is deacetylated and purified.

  • Enzymatic Coupling : UDP-N-acetylhexosamine pyrophosphorylase mediates the reaction between GlcNAc-1-P and UTP, forming UDP-GlcNAc with high regioselectivity.

This method achieves near-quantitative yields in the enzymatic step, though the overall process depends on the efficiency of the preceding chemical synthesis.

Phosphoacetylglucosamine Mutase Isomerization

The HMDB database highlights the role of phosphoacetylglucosamine mutase in converting N-acetyl-D-glucosamine 6-phosphate to GlcNAc-1-P in vivo. While in vitro applications are less documented, this pathway suggests potential for biocatalytic production. For example, recombinant mutase could isomerize commercially available GlcNAc-6-P, though optimization of reaction conditions (e.g., pH, cofactors) remains unexplored in the literature.

Optimization Strategies and Challenges

Solvent and Temperature Control

The choice of solvent profoundly impacts crystallinity and anomeric purity. For instance, methanol in prevents glucosamine base degradation, while branched-chain alcohols enhance product isolation. Similarly, low-temperature acylation (5°C) minimizes side reactions, ensuring high α-selectivity.

Enzymatic vs. Chemical Efficiency

While enzymatic methods offer precision, their dependence on costly cofactors (e.g., UTP) and enzyme stability limits industrial scalability. Conversely, chemical routes, though efficient, require stringent anhydrous conditions and generate stoichiometric waste .

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of GlcNAc-1-P, and how can researchers validate these steps experimentally?

GlcNAc-1-P is synthesized via the Leloir pathway, where glucosamine 6-phosphate is acetylated by GNPNAT1 (glucosamine-phosphate N-acetyltransferase 1) to form GlcNAc-6-phosphate, which is then isomerized to GlcNAc-1-phosphate. This intermediate is critical for UDP-GlcNAc biosynthesis, a precursor for glycoproteins and bacterial cell walls . To validate these steps, researchers can:

  • Use recombinant GNPNAT1 (e.g., ab101942) in in vitro assays with α-D-glucosamine 6-phosphate and acetyl-CoA, monitoring product formation via TLC or mass spectrometry .
  • Employ isotopic labeling (e.g., 15N or 13C6-GlcNAc-1-P) to trace metabolic flux in bacterial or eukaryotic systems .

Q. How can GlcNAc-1-P be synthesized enzymatically for experimental use, and what purity standards are required?

GlcNAc-1-P can be synthesized using N,N'-diacetylchitobiose phosphorylase (EC 2.4.1.280), which catalyzes the reversible phosphorylation of chitin derivatives to yield GlcNAc-1-phosphate and N-acetyl-D-glucosamine . Key steps include:

  • Optimizing reaction conditions (e.g., pH 7.0, 30°C) with excess phosphate donor.
  • Purifying the product via ion-exchange chromatography, ensuring ≥95% purity (validated by TLC or HPLC) .

Q. What analytical methods are recommended for quantifying GlcNAc-1-P in complex biological matrices?

  • Mass Spectrometry (MS): Use exact mass (301.0563 Da) for targeted detection in metabolomic studies, as demonstrated in HepG2 cell metabolite profiling .
  • Enzymatic Assays: Couple GlcNAc-1-P with UDP-GlcNAc pyrophosphorylase, measuring UDP-GlcNAc formation spectrophotometrically .
  • TLC: Resolve GlcNAc-1-P using silica gel plates and phosphate-molybdate staining .

Q. How does GlcNAc-1-P contribute to bacterial cell wall biosynthesis, and what experimental models are suitable for studying this?

GlcNAc-1-P is a precursor for teichoic acids and peptidoglycan in Gram-positive bacteria. Researchers can:

  • Use Staphylococcus aureus or Bacillus subtilis knockout strains lacking GNPNAT1 homologs to study cell wall defects.
  • Supplement growth media with isotopically labeled GlcNAc-1-P (e.g., 15N-labeled) to track incorporation into cell walls via NMR or MS .

Advanced Research Questions

Q. How can structural differences between α- and β-anomers of GlcNAc-1-P impact enzyme specificity in glycosylation pathways?

The α-anomer is the biologically active form in UDP-GlcNAc biosynthesis, while β-anomers are rare and may act as inhibitors. To study this:

  • Perform X-ray crystallography of enzymes like GNPNAT1 or phosphorylases bound to α- or β-GlcNAc-1-P analogs (e.g., methylenephosphonate derivatives) to compare binding affinities .
  • Use synthetic β-anomers (e.g., C-glycosyl phosphate analogs) in kinetic assays to measure inhibitory effects .

Q. How can researchers resolve contradictions in GlcNAc-1-P detection across metabolomic studies?

Discrepancies may arise from extraction efficiency or matrix interference. Mitigation strategies include:

  • Standardizing quenching protocols (e.g., cold methanol extraction) to prevent enzymatic degradation .
  • Using isotope dilution assays with 13C6-GlcNAc-1-P as an internal standard for MS quantification .

Q. What experimental designs are optimal for tracing GlcNAc-1-P flux using isotopic labeling?

  • Pulse-Chase Labeling: Feed cells 15N-GlcNAc-1-P and track incorporation into UDP-GlcNAc and glycoproteins via LC-MS/MS .
  • Dynamic Metabolic Flux Analysis (DMFA): Combine 13C6-glucose labeling with computational modeling to quantify flux through the hexosamine pathway .

Q. How do genetic perturbations of GNPNAT1 affect GlcNAc-1-P levels and downstream glycoconjugate synthesis?

  • Knockout Models: Use CRISPR/Cas9 to delete GNPNAT1 in HepG2 cells and profile metabolites via untargeted MS, observing reductions in UDP-GlcNAc and N-linked glycoproteins .
  • Rescue Experiments: Transfect GNPNAT1-deficient cells with wild-type or mutant constructs (e.g., catalytic domain deletions) to assess functional recovery .

Q. What role does GlcNAc-1-P play in regulating microbial phosphorylase activity, and how can this be exploited for enzyme engineering?

Studies on Teth514_1788/1789 phosphorylases show that GlcNAc-1-P acts as a donor in mannoside synthesis. Researchers can:

  • Perform saturation mutagenesis on active-site residues to alter donor specificity (e.g., from α-Man1P to α-GlcNAc-1-P) .
  • Use molecular docking to design chimeric enzymes with enhanced activity toward non-natural substrates .

Q. Methodological Notes

  • For structural studies, prioritize X-ray crystallography (e.g., PDB 3GPB) to resolve ligand-enzyme interactions .
  • When analyzing enzyme kinetics, include negative controls with non-phosphorylated analogs (e.g., N-acetyl-D-glucosamine) to confirm specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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